(E)-N'-ethylidene-3-nitrobenzohydrazide
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Overview
Description
(E)-N’-ethylidene-3-nitrobenzohydrazide is an organic compound characterized by the presence of an ethylidene group attached to a 3-nitrobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N’-ethylidene-3-nitrobenzohydrazide typically involves the condensation reaction between 3-nitrobenzohydrazide and acetaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ethylidene linkage. The general reaction scheme is as follows:
3-nitrobenzohydrazide+acetaldehyde→(E)-N’-ethylidene-3-nitrobenzohydrazide
Industrial Production Methods: Industrial production of (E)-N’-ethylidene-3-nitrobenzohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include ethanol or methanol, and the reaction is typically conducted at elevated temperatures to accelerate the process.
Chemical Reactions Analysis
Types of Reactions: (E)-N’-ethylidene-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ethylidene group can be hydrogenated to form the corresponding ethyl derivative.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products:
- Reduction of the nitro group yields the corresponding amino derivative.
- Hydrogenation of the ethylidene group results in the formation of the ethyl derivative.
Scientific Research Applications
(E)-N’-ethylidene-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-N’-ethylidene-3-nitrobenzohydrazide involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with nucleic acids and proteins, leading to antimicrobial and anticancer effects. The ethylidene group may also play a role in modulating the compound’s biological activity by influencing its binding affinity to molecular targets.
Comparison with Similar Compounds
N’-ethylidene-4-nitrobenzohydrazide: Similar structure but with the nitro group at the 4-position.
N’-methylidene-3-nitrobenzohydrazide: Similar structure but with a methylidene group instead of an ethylidene group.
Uniqueness: (E)-N’-ethylidene-3-nitrobenzohydrazide is unique due to the specific positioning of the nitro group and the ethylidene linkage, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-ethylideneamino]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-10-11-9(13)7-4-3-5-8(6-7)12(14)15/h2-6H,1H3,(H,11,13)/b10-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCOQTVBWYTUNW-WTDSWWLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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